2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Description
2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride (CAS: 1208739-07-4) is a pyridine derivative with a molecular formula of C₁₃H₁₃Cl₂NO and a molecular weight of 270.15 g/mol. Structurally, it consists of a pyridine ring substituted at the 2-position with a phenoxymethyl group, which itself bears a chloromethyl (-CH₂Cl) group at the para position of the phenyl ring (Fig. 1). This compound is classified as a Hazard Class 8 substance (corrosive) under UN# 3261, with precautionary measures including the use of protective gloves and eye/face protection (P280, P305+P351+P338) due to its skin and eye irritation risks (H314) .
Properties
IUPAC Name |
2-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWPYTVMZOAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chloromethyl group attached to a phenoxy methyl moiety linked to a pyridine ring. Its molecular formula is with a molecular weight of approximately 221.68 g/mol.
Research indicates that compounds with a pyridine nucleus often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the chloromethyl group enhances reactivity, allowing for potential interactions with nucleophiles in biological systems, which can lead to enzyme inhibition or modulation of biochemical pathways .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests have demonstrated that this compound exhibits inhibitory concentrations (IC50) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly in the context of emerging viral threats like SARS-CoV-2. Research indicates that pyridine derivatives can inhibit viral replication by interfering with viral entry or replication mechanisms. Specific studies have reported significant inhibition rates against viruses such as H5N1 and SARS-CoV-2, with some derivatives showing over 60% inhibition at low concentrations .
Study 1: Antimicrobial Efficacy
A recent study synthesized various pyridine derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that compounds similar to this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR), noting that modifications to the chloromethyl group significantly influenced antimicrobial potency .
Study 2: Antiviral Properties
Another study focused on the antiviral properties of pyridine-based compounds during the COVID-19 pandemic. Researchers found that certain derivatives could inhibit viral replication effectively. The study reported that compounds with halogen substitutions (like chlorine) were particularly effective due to their enhanced binding affinity to viral proteins .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.68 g/mol |
| Antibacterial Activity | Effective against S. aureus, E. coli, P. aeruginosa |
| Antiviral Activity | Inhibitory effects on H5N1 and SARS-CoV-2 |
| IC50 (Antimicrobial) | Varies by strain; generally low µg/mL levels |
| IC50 (Antiviral) | Significant inhibition at low concentrations |
Scientific Research Applications
Scientific Research Applications
The applications of 2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride span multiple scientific fields:
Organic Synthesis
- Reagent in Organic Chemistry : It serves as an important reagent in organic synthesis for creating complex molecules. Its ability to undergo substitution reactions allows for the formation of various derivatives, enhancing the toolkit available to synthetic chemists.
- Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Chloromethyl group can be replaced with nucleophiles | Substituted pyridine derivatives |
| Oxidation | Can be oxidized to form oxides | Corresponding oxides |
| Reduction | Can be reduced to form alcohols or amines | Alcohol derivatives |
Biological Applications
- Biochemical Studies : The compound is utilized in studying biochemical pathways and enzyme interactions. Its ability to interact with enzymes makes it valuable for research on metabolic pathways.
- Enzyme Interaction : Preliminary studies indicate interactions with enzymes related to neurodegenerative diseases such as BACE-1 and BACE-2, which are implicated in Alzheimer's disease.
Medicinal Chemistry
- Pharmaceutical Intermediate : It acts as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents.
- Potential Therapeutic Uses : Research suggests it may influence gene expression related to inflammation and oxidative stress responses, indicating potential applications in treating inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of BACE enzymes by this compound. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent against Alzheimer's disease.
Case Study 2: Cell Culture Applications
In cell culture studies, this compound was used as a buffering agent maintaining pH levels between 6-8.5, demonstrating its utility in biological experiments requiring stable environmental conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride and structurally related pyridine derivatives:
Structural and Electronic Differences
- Substituent Position: The target compound’s 2-pyridyl group vs. The 2-position enhances electrophilicity at the adjacent nitrogen, influencing reactivity in coupling reactions.
- Functional Groups : The Rabeprazole intermediate (153259-31-5) incorporates a 3-methoxypropoxy group, enhancing hydrophobicity and making it suitable for gastric acid-targeted drug synthesis .
Q & A
Q. Q1. What are the standard synthetic routes for 2-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride, and how are intermediates purified?
The compound is typically synthesized via nucleophilic substitution. For example, reacting 4-(chloromethyl)phenol with 2-(chloromethyl)pyridine in polar aprotic solvents (e.g., DMF or DMSO) under reflux, followed by HCl treatment to form the hydrochloride salt . Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradients of ethyl acetate and hexane. Purity verification is performed via HPLC (>95% purity) and NMR (e.g., characteristic peaks for pyridine protons at δ 8.5–8.7 ppm and chloromethyl groups at δ 4.6–4.8 ppm) .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., pyridine ring protons, chloromethyl groups) .
- FT-IR : C-Cl stretching vibrations (~650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular formula (C₁₃H₁₃Cl₂NO·HCl, m/z ≈ 300.1) .
Reactivity and Mechanistic Insights
Q. Q3. How does the chloromethyl group influence nucleophilic substitution reactions in this compound?
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. For example, reaction with piperidine in DMF at 60°C yields 2-[4-(piperidinylmethyl)phenoxymethyl]pyridine. Steric hindrance from the pyridine ring can reduce reaction rates compared to simpler chloromethyl aromatics .
Q. Q4. What competing reaction pathways occur during functionalization, and how are they mitigated?
Competing pathways include:
- Pyridine ring oxidation : Minimized by avoiding strong oxidants (e.g., KMnO₄) and using inert atmospheres .
- Elimination reactions : Controlled by maintaining low temperatures (<50°C) and avoiding strong bases .
Mechanistic studies using deuterated solvents (e.g., D₂O for kinetic isotope effects) and DFT calculations help optimize conditions .
Advanced Applications in Medicinal Chemistry
Q. Q5. How is this compound utilized as a building block in drug discovery?
It serves as a precursor for bioactive molecules, such as:
- Antihistamines : Reacting with histamine analogs to form H1-receptor antagonists .
- Kinase inhibitors : Functionalizing the chloromethyl group with heterocyclic amines to target ATP-binding pockets .
Structure-activity relationship (SAR) studies highlight the importance of the phenoxymethyl linker for bioavailability .
Q. Q6. What strategies improve the solubility of derivatives for in vivo studies?
- Salt formation : Replacing hydrochloride with mesylate or citrate salts .
- PEGylation : Introducing polyethylene glycol chains via thiol-ene click chemistry .
Solubility is assessed using shake-flask methods and molecular dynamics simulations .
Data Contradictions and Resolution
Q. Q7. How can researchers resolve discrepancies in reported reaction yields (e.g., 60–85%)?
Discrepancies arise from:
Q. Q8. Why do some studies report conflicting biological activities for derivatives?
Variations in assay conditions (e.g., cell lines, incubation times) and impurities (e.g., residual DMF) can alter results. Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR vs. ELISA) are recommended .
Safety and Handling in Research Settings
Q. Q9. What are the critical safety protocols for handling this compound?
Q. Q10. How are waste byproducts managed post-synthesis?
- Chlorinated waste : Collected separately and treated via alkaline hydrolysis (pH >12, 70°C) to dehalogenate .
- Solvent recovery : DMF is distilled under reduced pressure (50 mbar, 40°C) .
Advanced Methodological Challenges
Q. Q11. How can reaction kinetics be studied for chloromethyl group substitutions?
- Pseudo-first-order kinetics : Monitor reaction progress via in-situ IR or UV-Vis (λ = 260 nm for pyridine) .
- Activation energy determination : Use Arrhenius plots from rate constants at 40–80°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
